molecular formula C15H25ClN2O2 B13744593 2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride CAS No. 100836-54-2

2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride

Cat. No.: B13744593
CAS No.: 100836-54-2
M. Wt: 300.82 g/mol
InChI Key: SSCPHOGVIHGDKG-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride typically involves the reaction of alpha-methylbenzyl chloride with diethylaminoethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the diethylaminoethanol acts as a nucleophile, attacking the electrophilic carbon in the alpha-methylbenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and function. The diethylamino group plays a crucial role in binding to the active site of the enzyme, while the carbamate moiety interacts with other regions of the protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride is unique due to its combination of aromatic and aliphatic components, along with the presence of both diethylamino and carbamate functionalities. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

100836-54-2

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

IUPAC Name

diethyl-[2-(1-phenylethylcarbamoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)11-12-19-15(18)16-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H

InChI Key

SSCPHOGVIHGDKG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NC(C)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

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